molecular formula C26H22ClN3O B3026292 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride CAS No. 2320429-05-6

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride

Cat. No.: B3026292
CAS No.: 2320429-05-6
M. Wt: 427.9 g/mol
InChI Key: UVZGQDPDAXEWQO-UHFFFAOYSA-N
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Description

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrazines

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenylhydrazine with a suitable diketone can lead to the formation of the imidazo[1,2-a]pyrazine core. Subsequent functionalization steps, such as alkylation or acylation, introduce the phenylmethyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or metal hydrides.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one: A structurally similar compound with different substituents.

    6-phenyl-2,8-dimethylimidazo[1,2-a]pyrazin-3(7H)-one: Another analog with methyl groups instead of phenylmethyl groups.

Uniqueness

6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one, monohydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of phenylmethyl groups may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets.

Properties

IUPAC Name

2,8-dibenzyl-6-phenylimidazo[1,2-a]pyrazin-3-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.ClH/c30-26-23(17-20-12-6-2-7-13-20)28-25-22(16-19-10-4-1-5-11-19)27-24(18-29(25)26)21-14-8-3-9-15-21;/h1-15,18,30H,16-17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZGQDPDAXEWQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(N3C=C(N=C(C3=N2)CC4=CC=CC=C4)C5=CC=CC=C5)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 2
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 3
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6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 4
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 5
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride
Reactant of Route 6
6-phenyl-2,8-bis(phenylmethyl)-imidazo[1,2-a]pyrazin-3(7H)-one,monohydrochloride

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